2,5-Dichloro-4-methylthiophene-3-sulfonamide
CAS No.: 2361643-94-7
Cat. No.: VC7147902
Molecular Formula: C5H5Cl2NO2S2
Molecular Weight: 246.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361643-94-7 |
|---|---|
| Molecular Formula | C5H5Cl2NO2S2 |
| Molecular Weight | 246.12 |
| IUPAC Name | 2,5-dichloro-4-methylthiophene-3-sulfonamide |
| Standard InChI | InChI=1S/C5H5Cl2NO2S2/c1-2-3(12(8,9)10)5(7)11-4(2)6/h1H3,(H2,8,9,10) |
| Standard InChI Key | LPSODWMBVITHSX-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1S(=O)(=O)N)Cl)Cl |
Introduction
Structural and Chemical Identity
Molecular Characteristics
2,5-Dichloro-4-methylthiophene-3-sulfonamide belongs to the class of heterocyclic sulfonamides, combining a thiophene ring with electron-withdrawing chlorine atoms and a sulfonamide group. Key molecular features include:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄Cl₂N₂O₂S₂ |
| Molecular Weight | 267.14 g/mol |
| IUPAC Name | 2,5-Dichloro-4-methylthiophene-3-sulfonamide |
| SMILES | CC1=C(SC(=C1S(=O)(=O)N)Cl)Cl |
The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding capabilities, influencing both reactivity and solid-state packing .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Sulfonamides generally exhibit moderate thermal stability, with decomposition temperatures exceeding 200°C .
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Solubility: Limited data exist for this compound, but polar aprotic solvents (e.g., DMSO, DMF) are typically effective for sulfonamide dissolution .
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Hydrogen Bonding: The sulfonamide group forms intermolecular N-H···O hydrogen bonds, influencing crystallization behavior .
Biological and Pharmacological Insights
| Compound | GI₅₀ (μM) | Cell Line |
|---|---|---|
| 2,5-Dichlorothiophene-3-sulfonamide | 4.62 ± 0.13 | MDA-MB-231 (Breast) |
| 7.13 ± 0.13 | MCF-7 (Breast) | |
| 7.2 ± 1.12 | HeLa (Cervical) |
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Mechanism: DNA minor groove binding via electrostatic and non-electrostatic interactions .
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Computational Support: Molecular docking studies suggest strong binding affinity (ΔG = -8.2 kcal/mol) comparable to doxorubicin .
Computational and Structural Analysis
Molecular Docking and Dynamics
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Binding Mode: The thiophene ring and sulfonamide group occupy the DNA minor groove, with chlorine atoms enhancing hydrophobic interactions .
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Electrophilicity:
Crystallographic Data
| Aspect | Recommendation |
|---|---|
| Protective Equipment | Gloves, goggles, and fume hood |
| Storage | Cool, dry place (<25°C) |
| Toxicity | Potential irritant (skin/eyes) |
Future Directions
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Anticancer Optimization: Structure-activity relationship (SAR) studies to evaluate the impact of the 4-methyl group on potency and selectivity.
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Materials Science: Exploration of thiophene sulfonamides in conductive polymers or sensors.
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Environmental Impact: Biodegradation and ecotoxicology profiling.
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